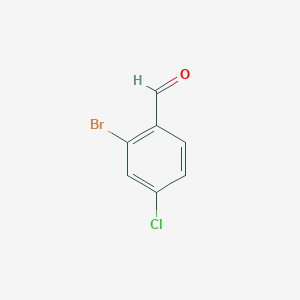
2-Bromo-4-chlorobenzaldehyde
Cat. No. B1282380
Key on ui cas rn:
84459-33-6
M. Wt: 219.46 g/mol
InChI Key: AJOAHIKYBSZIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124629B2
Procedure details


To a 0° C. solution of (2-bromo-4-chloro-phenyl)-methanol (5.57 g, 0.025 mol), dichloromethane (250 mL), diisopropylethylamine (22 mL, 0.126 mol), and dimethyl sulfoxide (15 mL, 0.211 mol) was added sulfur trioxide-pyridine (12.0 g, 0.075 mol), in portions, over 15 minutes. The resulting solution was stirred at 0° C. for 45 minutes. The reaction mixture was diluted with 250 mL dichloromethane, then washed with saturated aqueous NaHCO3 (500 mL). The organic phase was washed with saturated aqueous sodium thiosulfate (500 mL) to reduce excess oxidant. The organic phase was dried over Na2SO4, filtered and concentrated to afford a yellow oily solid. A solution of this crude product and CH2Cl2 (200 mL) was evaporated onto silica gel, and the dry silica gel-supported product was loaded onto a 120 g silica gel column. Flash chromatography was carried out using an ISCO purification system (95:5 hexanes-ethyl acetate). 2-Bromo-4-chloro-benzaldehyde was isolated as 4.43 g (81% yield) of a white solid. 1H NMR (300 MHz, CDCl3) δ ppm 10.31 (s, 1 H), 7.88 (d, J=8.2 Hz, 1 H), 7.69 (d, J=1.6 Hz, 1 H), 7.44 (dd, J=8.2, 1.6 Hz, 1 H).






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][OH:10].C(N(C(C)C)CC)(C)C.CS(C)=O.N1C=CC=CC=1.S(=O)(=O)=O>ClCCl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[O:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.57 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)CO
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1.S(=O)(=O)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 0° C. for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous NaHCO3 (500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated aqueous sodium thiosulfate (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow oily solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution of this crude product and CH2Cl2 (200 mL) was evaporated onto silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an ISCO purification system (95:5 hexanes-ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.43 g | |
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
